REACTION_SMILES
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[CH3:1][c:2]1[n:3][c:4]([NH:17][C:18](=[O:19])[CH3:20])[s:5][c:6]1-[c:7]1[cH:8][c:9]([C:13]2([CH3:16])[CH2:14][CH2:15]2)[n:10][cH:11][cH:12]1.[CH3:22][CH2:23][OH:24].[ClH:21]>>[CH3:1][c:2]1[n:3][c:4]([NH2:17])[s:5][c:6]1-[c:7]1[cH:8][c:9]([C:13]2([CH3:16])[CH2:14][CH2:15]2)[n:10][cH:11][cH:12]1
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Name
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Type
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product
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Smiles
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Cc1nc(N)sc1-c1ccnc(C2(C)CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |